Methyl 5-amino-1H-indole-3-carboxylate
Overview
Description
Methyl 5-amino-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position. The molecular formula of this compound is C10H10N2O2.
Mechanism of Action
Target of Action
Methyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their biological activity against various disorders in the human body
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 5-amino-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . Additionally, this compound can form hydrogen bonds with various enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Cellular Effects
This compound has significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . This compound may also affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects . Additionally, the interaction of this compound with metabolic enzymes can affect metabolite levels and metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential side effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity . Additionally, the subcellular distribution of this compound can influence its potential therapeutic applications and side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-nitroindole-3-carboxylate.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in tetrahydrofuran (THF).
Esterification: The resulting 5-aminoindole-3-carboxylic acid is then esterified using methanol (MeOH) and a suitable catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl 5-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-amino-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-nitro-1H-indole-3-carboxylate: Differing by the presence of a nitro group instead of an amino group.
Methyl 5-hydroxy-1H-indole-3-carboxylate: Differing by the presence of a hydroxy group instead of an amino group.
Methyl 5-bromo-1H-indole-3-carboxylate: Differing by the presence of a bromo group instead of an amino group.
Uniqueness: The presence of the amino group at the 5-position imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-19-3 | |
Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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